molecular formula C10H13ClN2 B1414925 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE CAS No. 1086376-30-8

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE

Cat. No.: B1414925
CAS No.: 1086376-30-8
M. Wt: 196.67 g/mol
InChI Key: KLXFBLZJGSOTJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE typically involves the reaction of 4-chloropyridine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-chloropyridine reacts with piperidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE is unique due to the presence of both the piperidine ring and the chlorine-substituted pyridine ring. This combination enhances its reactivity and allows for a wide range of applications in various fields .

Biological Activity

4-Chloro-2-(piperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom attached to a pyridine ring, along with a piperidine moiety. This unique structure contributes to its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. The piperidine ring facilitates interactions with biological macromolecules, while the chlorine atom enhances its binding affinity through hydrogen bonding and other interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions .

2. Anticancer Potential

Studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. One study reported moderate cytotoxicity against ovarian cancer cells, suggesting potential for further development as an anticancer agent .

3. Neuroprotective Effects

The compound is also being investigated for neuroprotective effects. Its interaction with cholinergic systems suggests potential therapeutic applications in neurodegenerative diseases. Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which may enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Findings Relevance
Identified as an AChE inhibitor with selectivity for AChE over butyrylcholinesterase (BuChE)Supports potential neuroprotective applications
Exhibited low cytotoxicity on HepG2 cell lines while maintaining selectivity indices between 10 to 400Indicates safety profile for further development
Investigated as a PIM kinase inhibitor with enhanced anticancer activity against prostate cancer cell linesHighlights potential in cancer therapy

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the piperidine ring is crucial for its interaction with biological targets, while modifications to the chlorine substituent can alter its reactivity and binding affinity .

Key SAR Insights

  • Piperidine Ring: Essential for receptor binding and enzyme interaction.
  • Chlorine Atom: Enhances hydrogen bonding capabilities.

Properties

IUPAC Name

4-chloro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFBLZJGSOTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298269
Record name 4-Chloro-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-30-8
Record name 4-Chloro-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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